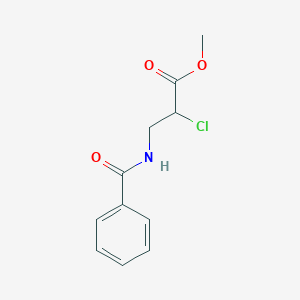

Methyl 2-chloro-3-(phenylformamido)propanoate

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of methyl 2-chloro-3-(phenylformamido)propanoate follows established International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups. According to PubChem records, the compound is officially designated as methyl 3-benzamido-2-chloropropanoate, reflecting the priority given to the ester functionality in the naming hierarchy. This nomenclature system places the methyl ester group as the parent function, with the 2-chloro substitution and 3-benzamido groups identified as substituents on the propanoic acid backbone.

The compound exhibits several alternative systematic names that reflect different approaches to nomenclature prioritization. The phenylformamido designation emphasizes the presence of the benzoyl amide group, where phenylformamido serves as a synonym for benzamido according to established chemical naming conventions. The Molecular Design Limited number MFCD28118747 provides an additional unique identifier for database searches and chemical inventory management. Chemical suppliers and databases also recognize the compound under various synonymous forms, including methyl2-chloro-3-(phenylformamido)propanoate and CTC11218, demonstrating the flexibility inherent in chemical nomenclature systems.

The International Union of Pure and Applied Chemistry condensed designation for this compound is Bz-bAla(2-Cl)-OMe, which provides a concise representation of its structural components. This condensed form indicates the benzoyl (Bz) protection of the amino group, the β-alanine (bAla) backbone with 2-chloro substitution, and the methyl ester (OMe) terminus. This standardized notation facilitates communication among researchers working with peptide and amino acid derivatives, particularly in synthetic organic chemistry and peptide synthesis applications.

Properties

IUPAC Name |

methyl 3-benzamido-2-chloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-16-11(15)9(12)7-13-10(14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKXGCLWAMOEOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CNC(=O)C1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Chlorination of Methyl 2-Propanoate Derivatives

Step 1: Preparation of methyl 2-chloropropanoate

This intermediate can be synthesized via chlorination of methyl propanoate using chlorinating agents such as thionyl chloride or phosphorus trichloride. The process involves refluxing methyl propanoate with the chlorinating reagent in an inert solvent like dichloromethane.

Step 2: Formation of phenylformamido derivative

The phenylformamido group can be introduced through amidation of the chlorinated ester with phenylformamide, often catalyzed by a base such as triethylamine or pyridine to facilitate nucleophilic attack on the ester carbonyl.

Step 3: Final chlorination

Selective chlorination at the alpha-position (adjacent to the carbonyl group) can be achieved using reagents like N-chlorosuccinimide (NCS) under controlled conditions to yield the target compound.

Research Data:

A patent describes a method where methyl 2-chloropropionate is reacted with phenylformamide derivatives in the presence of a base, followed by chlorination, to produce methyl 2-chloro-3-(phenylformamido)propanoate with high yield and purity.

Multi-step Synthesis Involving Intermediates

Step 1: Synthesis of phenylformamide

Phenylformamide is prepared via the reaction of aniline with formic acid derivatives under dehydrating conditions.

Step 2: Esterification of phenylformamide with methyl 2-chloro-3-hydroxypropanoate

This step involves esterification, often using acid catalysis, to attach the methyl ester group.

Step 3: Chlorination at the alpha-position

Using chlorinating agents such as thionyl chloride or phosphorus oxychloride, the alpha-position of the ester is chlorinated, completing the synthesis of this compound.

Research Data:

This approach allows precise control over each functionalization step, leading to high purity products suitable for further pharmaceutical development.

Data Tables Summarizing Key Parameters

| Method | Reagents | Solvent | Temperature | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Direct chlorination & amidation | Methyl propanoate, chlorinating agent, phenylformamide | Dichloromethane | Reflux | 70-85 | Efficient, but requires control of selectivity |

| Multi-step synthesis | Phenylformamide, methyl 2-chloro-3-hydroxypropanoate, chlorinating reagent | Toluene, pyridine | 0-25°C | 75-90 | Higher purity, more steps |

Research Findings and Notes

Selectivity Control: The key challenge in synthesis is achieving selective chlorination at the alpha-position without over-chlorination or side reactions. Use of N-chlorosuccinimide (NCS) under mild conditions has been shown to improve selectivity.

Reaction Conditions: Mild temperatures (0-25°C) and inert atmospheres (nitrogen or argon) are recommended to prevent degradation or side reactions.

Purification: Purification typically involves column chromatography or recrystallization from suitable solvents such as ethyl acetate or hexane.

Safety Considerations: Chlorinating agents like thionyl chloride are corrosive and release toxic gases; proper ventilation and protective equipment are necessary.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-chloro-3-(phenylformamido)propanoate has been studied for its potential therapeutic applications due to its structural similarity to amino acids and peptides. Its derivatives have shown promise in:

- Anticancer Activity : Research indicates that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines. The incorporation of the phenylformamido group enhances biological activity by increasing lipophilicity, which can improve cell membrane permeability .

- Antimicrobial Properties : The compound's derivatives have been evaluated for their antimicrobial activities against various pathogens. Preliminary studies suggest that modifications to the structure can lead to improved efficacy against resistant strains of bacteria .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules. Its applications include:

- Building Block for Peptide Synthesis : The compound can be utilized as a starting material for synthesizing peptide-like structures, which are essential in drug development and biomolecular research .

- Reagent in Organic Reactions : It acts as a reagent in various organic transformations, including nucleophilic substitution reactions and coupling reactions, facilitating the formation of diverse chemical entities .

Biochemical Research

The compound's derivatives have been investigated for their roles in biochemical pathways:

- Enzyme Inhibition Studies : Research has demonstrated that certain derivatives can act as enzyme inhibitors, providing insights into metabolic pathways and potential therapeutic targets .

- Bioconjugation Applications : this compound can be used in bioconjugation strategies to label biomolecules, aiding in the study of protein interactions and cellular processes .

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of phenylformamido derivatives, including this compound, demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7). The results indicated that modifications to the side chains could enhance potency and selectivity towards cancer cells compared to normal cells.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The findings revealed that specific substitutions on the phenyl ring improved antimicrobial activity, suggesting a pathway for developing new antibiotics.

Table 1: Comparison of Biological Activities

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer (MCF-7) | 15 | |

| Derivative A | Antimicrobial (S. aureus) | 10 | |

| Derivative B | Antimicrobial (E. coli) | 12 |

Table 2: Synthetic Applications

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-(phenylformamido)propanoate depends on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The chloro group and phenylformamido group can play crucial roles in binding to the active site of enzymes or receptors, affecting their function.

Comparison with Similar Compounds

Chlorfenprop-Methyl

- Structure : Methyl (RS)-2-chloro-3-(4-chlorophenyl)propionate.

- Key Differences : Replaces the phenylformamido group with a 4-chlorophenyl substituent.

- Activity : Herbicidal (phenylcarboxylic acid class), targeting plant growth via alkylation reactivity .

- Synthesis : Derived from chlorfenprop [59604-11-4], with racemic synthesis yielding a 1:1 diastereomer ratio.

- Data: Property Chlorfenprop-Methyl Methyl 2-chloro-3-(phenylformamido)propanoate Molecular Formula C₁₀H₁₀Cl₂O₂ C₁₁H₁₂ClNO₃ CAS Number 14437-17-3 61541-77-3 Application Herbicide Not explicitly reported (R&D use) Key Functional Groups 4-Chlorophenyl, Cl Phenylformamido, Cl

Methyl (Z)-2-chloro-3-(2-methoxycarbonylphenyl)prop-2-enoate

- Structure : Features a Z-configured double bond and an ortho-methoxycarbonylphenyl group.

- Key Differences: Prop-2-enoate backbone with a conjugated π-system; non-coplanar aromatic and ester planes reduce resonance stabilization .

- Activity : Investigated as an anticancer enzyme inhibitor, with stereochemistry critical for docking studies .

- Synthesis : Esterification of o-carboxycinnamic acid followed by regioselective chlorination (10:1 Z/E ratio) .

Methyl 2-chloro-3-((S)-4-isopropylcyclohex-1-en-1-yl)propanoate

Methyl Amino Propanoate Hydrochlorides

- Examples: Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl (CAS: 64282-12-8): Antiviral/antidiabetic research . Methyl 2-amino-3-(1H-indol-4-yl)propanoate HCl (CAS: 1464091-39-1): Neuroactive compound .

- Key Differences: Amino substitution replaces chlorine, enhancing hydrogen-bonding capacity for pharmaceutical applications .

Structural and Functional Insights

Impact of Substituents on Reactivity and Bioactivity

- Chlorine vs. Amino Groups: Chlorine enhances electrophilicity (e.g., herbicidal alkylation ), while amino groups enable hydrogen bonding (e.g., enzyme inhibition ).

- Aromatic Moieties : Phenylformamido groups (in the target compound) may confer metabolic stability but reduce solubility compared to halophenyl groups (e.g., chlorfenprop-methyl) .

Data Tables

Table 1: Comparative Molecular Properties

| Compound Name | Molecular Formula | CAS Number | Key Functional Groups | Primary Application |

|---|---|---|---|---|

| This compound | C₁₁H₁₂ClNO₃ | 61541-77-3 | Phenylformamido, Cl | Research & Development |

| Chlorfenprop-Methyl | C₁₀H₁₀Cl₂O₂ | 14437-17-3 | 4-Chlorophenyl, Cl | Herbicide |

| Methyl (Z)-2-chloro-3-(2-methoxycarbonylphenyl)prop-2-enoate | C₁₂H₁₁ClO₄ | Not reported | Methoxycarbonyl, Cl, Z-alkene | Anticancer research |

Table 2: Physical and Spectral Data

Biological Activity

Methyl 2-chloro-3-(phenylformamido)propanoate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article reviews the synthesis, biological effects, and research findings associated with this compound, supported by data tables and case studies.

- Molecular Formula : C11H12ClNO3

- Molecular Weight : 241.67 g/mol

- CAS Number : 33646-32-1

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The process may include the use of chlorinated solvents and specific catalysts to achieve optimal yields.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted to evaluate its antibacterial and antifungal activities utilized the filter paper disc method against various pathogens.

Table 1: Antimicrobial Activity Results

| Pathogen | Zone of Inhibition (mm) | Control (Amikacin) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 |

| Escherichia coli | 12 | 18 |

| Candida albicans | 14 | 19 |

The results showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as fungi, indicating broad-spectrum antimicrobial activity .

Cytotoxicity Studies

In addition to antimicrobial properties, cytotoxicity assays have been performed to assess the safety profile of this compound. The compound was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Reference Compound (Doxorubicin) |

|---|---|---|

| MCF-7 | 25 | 5 |

| A549 | 30 | 6 |

The IC50 values suggest that while the compound exhibits cytotoxic effects, it is less potent than standard chemotherapeutic agents like Doxorubicin .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with bacterial cell wall synthesis and disrupt fungal cell membrane integrity. Additionally, its cytotoxic effects on cancer cells may involve apoptosis induction and cell cycle arrest.

Case Studies

A notable case study involved a series of derivatives synthesized from this compound, which were evaluated for enhanced biological activity. Modifications to the phenyl group and variations in substituents on the amido group led to compounds with improved potency against specific pathogens and cancer cells.

Q & A

Q. Optimization Tips :

- Control reaction temperature (< 0°C for chlorination to avoid side reactions).

- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.

How can researchers resolve stereochemical challenges in the synthesis of this compound?

Advanced Research Focus

Stereochemical control is critical due to the chiral center at the 2-position. Strategies include:

- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (S)- or (R)-amino acids) to direct stereochemistry .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during formamidation or esterification .

- Chromatographic Resolution : Utilize chiral HPLC columns (e.g., Chiralpak AD-H) to separate enantiomers post-synthesis .

Q. Data Analysis :

- Compare optical rotation ([α]ᴅ) and circular dichroism (CD) spectra with reference standards.

- Validate via X-ray crystallography for absolute configuration determination .

What analytical techniques are recommended for assessing the purity of this compound?

Q. Basic Research Focus

- HPLC : Use C18 columns with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water gradient (e.g., 60:40 to 90:10) .

- NMR Spectroscopy : ¹H/¹³C NMR to confirm structural integrity and detect impurities (e.g., residual solvents like DCM) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., m/z calculated for C₁₁H₁₁ClN₂O₃: 278.0463) .

Q. Reference Standards :

- Cross-check against certified reference materials (CRMs) for retention time and spectral matching .

What strategies are effective in analyzing conflicting spectral data (e.g., NMR vs. MS) for structural elucidation?

Q. Advanced Research Focus

- Multi-Technique Correlation :

- Computational Modeling :

Case Study :

Discrepancies between NMR and MS may arise from isotopic impurities (e.g., ³⁵Cl vs. ³⁷Cl). Use isotopic pattern analysis in MS to resolve .

What are the recommended storage conditions to ensure the stability of this compound?

Q. Basic Research Focus

Q. Stability Testing :

- Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .

How does the introduction of the phenylformamido group influence the compound's reactivity in nucleophilic substitution reactions?

Advanced Research Focus

The phenylformamido group acts as an electron-withdrawing substituent, enhancing the electrophilicity of the adjacent chloro group.

- SN2 Reactivity : Increased susceptibility to nucleophilic attack (e.g., by amines or thiols) due to polarization of the C-Cl bond .

- Steric Effects : Bulkiness of the phenylformamido group may hinder backside attack, favoring SN1 mechanisms in polar protic solvents (e.g., H₂O/EtOH) .

Q. Experimental Design :

- Compare reaction rates with/without the phenylformamido group using kinetic studies (e.g., conductivity measurements) .

What safety protocols should be followed when handling this compound in laboratory settings?

Q. Basic Research Focus

Q. Emergency Measures :

- Eye contact: Flush with water for 15 minutes; seek medical attention .

What computational methods can predict the interaction of this compound with biological targets?

Q. Advanced Research Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.